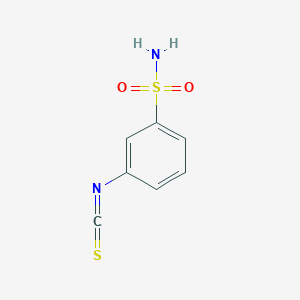

3-Isothiocyanatobenzenesulfonamide

Description

3-Isothiocyanatobenzenesulfonamide is a sulfonamide derivative featuring an isothiocyanate (-NCS) group at the meta position of the benzene ring. This compound is primarily utilized in medicinal chemistry as a reactive intermediate for synthesizing thiourea-linked hybrids, particularly in dual-targeting drug design. For instance, it reacts with amine-bearing scaffolds via nucleophilic addition to form thiourea bonds, enabling the creation of bifunctional inhibitors targeting enzymes like carbonic anhydrase and telomerase . Its synthesis involves reacting 3-aminobenzenesulfonamide with thiophosgene or analogous reagents, followed by purification via silica gel chromatography .

Properties

CAS No. |

23165-62-0 |

|---|---|

Molecular Formula |

C7H6N2O2S2 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

3-isothiocyanatobenzenesulfonamide |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-2-6(4-7)9-5-12/h1-4H,(H2,8,10,11) |

InChI Key |

JJIXUSXIWOGNOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Differences Between 3- and 4-Isothiocyanatobenzenesulfonamide

*Yield data based on CuAAC reaction protocols.

Substituted Benzenesulfonamides

Compounds such as SC-558 and its analogs (1a–f) share the benzenesulfonamide core but lack the isothiocyanate moiety. Key distinctions include:

- Functional Groups : SC-558 contains a dihydroquinazolinyl-ethenyl group instead of -NCS, enabling cyclooxygenase-2 (COX-2) inhibition. Analogs 1a–f feature substituents like Br, Cl, or esters at the para position (Fig. 1, ).

- Applications : Unlike 3-isothiocyanatobenzenesulfonamide (used in enzyme dual-targeting), SC-558 analogs are COX-2-selective inhibitors with anti-inflammatory applications .

- Solubility : The polar -NCS group in 3-isothiocyanatobenzenesulfonamide enhances aqueous solubility (logP ≈ 1.2) compared to hydrophobic SC-558 analogs (logP ≈ 3.5–4.0) .

Precursor: 3-Aminobenzenesulfonyl Chloride

3-Aminobenzenesulfonyl chloride serves as a precursor for synthesizing sulfonamide derivatives. Unlike 3-isothiocyanatobenzenesulfonamide:

- Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling rapid nucleophilic substitution reactions (e.g., with amines). In contrast, the -NCS group requires controlled conditions for thiourea formation .

- Stability: 3-Aminobenzenesulfonyl chloride is moisture-sensitive and requires anhydrous storage, whereas 3-isothiocyanatobenzenesulfonamide is stable under ambient conditions .

Research Implications and Limitations

Most data derive from synthetic protocols (–2) or structural analyses (–4).

Key Unanswered Questions :

- How does the meta-NCS group influence off-target interactions compared to para-substituted analogs?

- Can 3-isothiocyanatobenzenesulfonamide hybrids overcome drug resistance in cancer models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.